Fenticonazole Impurity D: Comprehensive Physicochemical Profiling, Mechanistic Origins, and Analytical Methodologies
Fenticonazole Impurity D: Comprehensive Physicochemical Profiling, Mechanistic Origins, and Analytical Methodologies
Executive Summary
In the landscape of active pharmaceutical ingredient (API) synthesis, the control of related substances is paramount to ensuring drug safety and efficacy. Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent widely utilized for the treatment of vulvovaginal candidiasis and dermatophytosis. However, its synthetic pathway is susceptible to side reactions that generate specific pharmacopeial impurities.
Among these, Fenticonazole Impurity D represents a critical quality attribute (CQA) that must be rigorously monitored. Unlike the parent API, Impurity D is a permanently charged quaternary ammonium (imidazolium) salt. This whitepaper provides an in-depth technical exploration of Impurity D, detailing its exact physicochemical properties (including its CAS number and molecular weight), the mechanistic causality of its formation, and a self-validating analytical protocol for its isolation and quantification.
Physicochemical & Structural Profiling
To develop robust analytical methods, one must first understand the fundamental quantitative data of the analyte. Fenticonazole Impurity D differs from the parent compound structurally by the site of alkylation, resulting in a distinct molecular weight and salt form [1].
The critical physicochemical parameters are summarized in Table 1.
Table 1: Quantitative Data and Chemical Properties of Fenticonazole Impurity D
| Parameter | Specification / Value |
| Common Name | Fenticonazole Impurity D |
| Pharmacopeial Status | EP (European Pharmacopoeia) Impurity |
| CAS Number | 1313397-05-5 |
| Molecular Formula | C₂₄H₂₁Cl₂N₂OS⁺ • NO₃⁻ (or C₂₄H₂₁Cl₂N₃O₄S) |
| Molecular Weight | 518.41 g/mol |
| IUPAC Name | 1-(2,4-dichlorophenyl)-2-[3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium-1-yl]ethanol; nitrate |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135 – 137 °C |
| Charge State | Permanently cationic (Quaternary Imidazolium) |
Data supported by certified reference standards from LGC Standards and SynThink Research Chemicals [2, 3].
Mechanistic Origin: The Causality of Impurity D Formation
To control an impurity, a synthetic chemist must understand the thermodynamic and kinetic drivers of its formation. Fenticonazole is synthesized via the reaction of the intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with the alkylating agent 1-(chloromethyl)-4-(phenylsulfanyl)benzene .
The Competition: O-Alkylation vs. N-Alkylation
The intended pathway is the O-alkylation of the hydroxyl group on the intermediate, which requires a base to deprotonate the alcohol, forming an alkoxide nucleophile. However, the imidazole ring contains a highly nucleophilic nitrogen (N3).
Causality of the Side Reaction: According to Hard-Soft Acid-Base (HSAB) theory, the alkoxide oxygen is a "hard" nucleophile, while the imidazole nitrogen is a "soft," highly polarizable nucleophile. If the reaction conditions lack sufficient base strength to completely deprotonate the alcohol, or if the reaction is run under conditions that favor kinetic control, the neutral imidazole nitrogen will directly attack the electrophilic benzylic carbon of the alkylating agent.
This N-alkylation pathway yields a quaternized imidazolium salt. Upon subsequent treatment with nitric acid during the final API salt formation, this byproduct precipitates as Fenticonazole Impurity D (an imidazolium nitrate) [4].
Reaction bifurcation: O-alkylation yields Fenticonazole; N-alkylation yields Impurity D.
Analytical Characterization & Isolation Protocol
Because Impurity D is a quaternary ammonium salt, it presents unique chromatographic challenges. Standard reversed-phase (RP) HPLC methods often result in severe peak tailing for this compound.
The Causality of the Analytical Choice: Standard silica-based C18 or C8 columns possess residual surface silanol groups (Si-OH). At a mobile phase pH above 4.0, these silanols deprotonate to form negatively charged Si-O⁻ species. The permanently cationic imidazolium nitrogen of Impurity D undergoes strong secondary cation-exchange interactions with these ionized silanols, destroying peak symmetry.
To mitigate this, the methodology below utilizes a highly acidic phosphate buffer (pH 3.0). At pH 3.0, the residual silanols are fully protonated and neutral, ensuring that the separation is driven purely by hydrophobic interactions on the stationary phase, thereby yielding sharp, quantifiable peaks [5].
Step-by-Step HPLC-UV Methodology
1. Reagent & Mobile Phase Preparation:
-
Buffer (Mobile Phase A): Dissolve 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water (10 mM). Adjust the pH precisely to 3.0 ± 0.05 using dilute orthophosphoric acid. Self-validation: Verify pH with a calibrated meter; incorrect pH will immediately cause system suitability failure via peak tailing.
-
Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.
-
Diluent: Methanol : Water (70:30, v/v).
2. Chromatographic Conditions:
-
Column: End-capped RP-8 (e.g., Lichrosphere RP-8), 5 µm particle size, 250 mm × 4.6 mm ID.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV at 210 nm (or 253 nm for specific aromatic absorption).
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0–15 min: 30% B to 60% B
-
15–30 min: 60% B to 80% B
-
30–40 min: 80% B (Isocratic hold)
-
40–45 min: Return to 30% B for re-equilibration.
-
3. System Suitability & Self-Validation Criteria: Before analyzing unknown samples, inject a resolution mixture containing 0.5 mg/mL Fenticonazole nitrate and 0.5% (w/w) Impurity D.
-
Resolution (
): The resolution between the Fenticonazole peak and Impurity D must be ≥ 2.0 . If < 2.0, the system is invalid (indicative of buffer depletion or column degradation). -
Tailing Factor (
): The tailing factor for Impurity D must be ≤ 1.5 . A higher value indicates insufficient silanol suppression, requiring a fresh preparation of the pH 3.0 buffer.
Step-by-step HPLC-UV analytical workflow for the isolation and quantification of Impurity D.
Regulatory & Quality Control Implications
Under International Council for Harmonisation (ICH) Q3A(R2) guidelines and the European Pharmacopoeia (Ph. Eur.) monograph for Fenticonazole Nitrate, Impurity D must be strictly controlled. Due to its structural similarity to the API but vastly different ionization profile, failure to adequately resolve this impurity during routine batch release can lead to overestimation of API assay purity and potential toxicity concerns. The implementation of the pH-controlled RP-HPLC method ensures compliance with stringent regulatory thresholds (typically NMT 0.15% for unknown/specified impurities).
References
- NAC Chemical. "Fenticonazole Impurity D - High Purity 98% Available at Attractive Price". Accessed February 27, 2026.
- LGC Standards. "Fenticonazole impurity D CRS - European Pharmacopoeia (Ph. Eur.)". Accessed February 27, 2026.
- SynThink Research Chemicals. "Fenticonazole EP Impurity D | 1313397-05-5". Accessed February 27, 2026.
- Klivon. "Fenticonazole Impurity D CRS | CAS Number". Accessed February 27, 2026.
- ResearchGate.
